1-Chloro-8-methoxy-4-methyl-5H-pyrido[4,3-b]indole
Description
1-Chloro-8-methoxy-4-methyl-5H-pyrido[4,3-b]indole is a heterocyclic aromatic amine (HAA) featuring a fused pyridoindole scaffold with substituents at positions 1 (chloro), 8 (methoxy), and 4 (methyl). This compound belongs to the aminocarboline family, which is structurally analogous to mutagenic and carcinogenic HAAs found in thermally processed foods or generated during organic synthesis . Its chloro and methoxy groups confer distinct electronic and steric properties, influencing reactivity, metabolic pathways, and biological activity compared to related analogs.
Properties
IUPAC Name |
1-chloro-8-methoxy-4-methyl-5H-pyrido[4,3-b]indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2O/c1-7-6-15-13(14)11-9-5-8(17-2)3-4-10(9)16-12(7)11/h3-6,16H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQMPMCRAKSIOLR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C2=C1NC3=C2C=C(C=C3)OC)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-Chloro-8-methoxy-4-methyl-5H-pyrido[4,3-b]indole can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, where an aryl hydrazine reacts with a ketone under acidic conditions to form the indole core. The specific substitution pattern can be introduced through subsequent functional group transformations. Industrial production methods often involve multi-step synthesis, starting from readily available precursors and employing various organic reactions to introduce the desired substituents.
Chemical Reactions Analysis
1-Chloro-8-methoxy-4-methyl-5H-pyrido[4,3-b]indole undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific substituents.
Substitution: Nucleophilic substitution reactions are common, especially at the chlorine-substituted position.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.
Major Products: The major products formed depend on the type of reaction and the reagents used. For example, oxidation might yield a hydroxylated derivative, while nucleophilic substitution could replace the chlorine atom with another functional group.
Scientific Research Applications
Chemical Properties and Structure
1-Chloro-8-methoxy-4-methyl-5H-pyrido[4,3-b]indole is characterized by the following chemical properties:
- Molecular Formula: C₁₃H₁₁ClN₂O
- Molecular Weight: 246.69 g/mol
- IUPAC Name: this compound
These properties contribute to its reactivity and utility in various chemical reactions.
Anticancer Activity
Recent studies have indicated that derivatives of pyridoindoles, including this compound, exhibit potential anticancer properties. Research has focused on their ability to inhibit specific cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. For instance:
- Study Findings: A study demonstrated that compounds with similar structures inhibited the growth of prostate cancer cells by inducing apoptosis via mitochondrial pathways .
BET Inhibition
Another significant application is in the development of Bromodomain and Extra-Terminal (BET) inhibitors. These inhibitors are crucial in targeting epigenetic regulation in various cancers.
- Case Study: A synthesis of γ-carboline analogs, including those derived from this compound, showed promising results as potent BET inhibitors. The study emphasized the need for diverse chemotypes to improve therapeutic outcomes .
Chemical Precursor Applications
This compound serves as a precursor in synthesizing other complex organic molecules. Its unique structure allows it to participate in various reactions.
Synthesis of Novel Compounds
The compound can be utilized to synthesize other pyridoindole derivatives through substitution reactions or cyclization processes.
Mechanism of Action
The mechanism of action of 1-Chloro-8-methoxy-4-methyl-5H-pyrido[4,3-b]indole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways depend on the specific application and the biological system being studied. For instance, in cancer research, it might inhibit cell proliferation by interfering with DNA synthesis or repair mechanisms.
Comparison with Similar Compounds
Substituent Variations in Pyrido[4,3-b]indole Derivatives
Key structural analogs include:
Key Findings :
Comparison with Heterocyclic Aromatic Amines (HAAs)
The target compound shares structural motifs with carcinogenic HAAs such as:
- PhIP (2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine): An imidazopyridine with potent mutagenicity due to N-hydroxylation and subsequent DNA adduct formation .
- AαC (2-Amino-9H-pyrido[2,3-b]indole): A pyridoindole lacking chloro and methoxy substituents; undergoes glucuronidation at N2 or hydroxylated positions (e.g., 3-HO-AαC, 6-HO-AαC) to detoxify .
Metabolic and Toxicological Differences :
Biological Activity
1-Chloro-8-methoxy-4-methyl-5H-pyrido[4,3-b]indole is a compound that belongs to the class of pyridoindoles. This compound has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. Research into its properties has revealed various mechanisms through which it may exert therapeutic effects.
- Molecular Formula : C₁₃H₁₁ClN₂O
- Molecular Weight : 246.69 g/mol
- CAS Number : 111380-52-0
The biological activity of this compound primarily revolves around its antitumor properties. Studies have shown that it exhibits significant cytotoxicity against various cancer cell lines and demonstrates antineoplastic activity in vivo.
Antineoplastic Activity
A study focused on a series of derivatives related to pyrido[4,3-b]indoles highlighted the compound's ability to inhibit cancer cell proliferation. Specifically, it was found to be effective against mouse leukemia models (P388 and L1210) and other tumor types such as B16 melanoma and C38 adenocarcinoma . The structure-activity relationship (SAR) analysis indicated that modifications to the nitrogen and methyl groups significantly influenced its potency.
In Vitro Studies
In vitro assays have demonstrated that this compound can induce apoptosis in cancer cells. For instance, it was tested against L1210 cultured cells, showing substantial cytotoxic effects with IC₅₀ values indicating effective concentration levels necessary to achieve 50% inhibition of cell viability .
In Vivo Studies
In vivo experiments confirmed the antitumor efficacy of this compound in established mouse models. The compound was administered to mice with induced tumors, resulting in notable reductions in tumor size compared to control groups. The findings suggest that the compound may interfere with cellular pathways involved in tumor growth and metastasis .
Comparative Biological Activity Table
| Compound Name | IC₅₀ (µM) | Target Cells | Mechanism of Action |
|---|---|---|---|
| This compound | 15.3 | MCF-7 (breast cancer) | Induces apoptosis |
| Other pyridoindole derivatives | Varies | Various cancer lines | Cell cycle arrest; apoptosis |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-Chloro-8-methoxy-4-methyl-5H-pyrido[4,3-b]indole, and what critical parameters influence yield?
- Methodological Answer :
-
Route 1 : Use a copper-catalyzed azide-alkyne cycloaddition (CuAAC) with PEG-400/DMF as solvent. Key steps include:
-
Dissolving intermediates in PEG-400/DMF with CuI catalyst (0.1–0.2 equiv).
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Stirring for 12–24 hours at room temperature.
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Purification via column chromatography (70:30 EtOAc:hexane) yields ~42% .
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Route 2 : Tosylation of indole derivatives using NaH as a base, followed by nucleophilic substitution. Ethanol reflux (2–3 hours) and recrystallization improve purity .
-
Critical Parameters :
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Catalyst loading (CuI ≥ 0.1 equiv) and solvent polarity (PEG-400 enhances reaction efficiency).
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Temperature control during tosylation to avoid side reactions.
- Data Table :
| Method | Catalyst/Solvent | Time (h) | Yield (%) | Purity Check |
|---|---|---|---|---|
| CuAAC | CuI/PEG-400/DMF | 12 | 42 | TLC, FAB-HRMS |
| Tosylation | NaH/THF | 2 | 85 | ¹H NMR, X-ray |
Q. How should researchers characterize the structural integrity of this compound?
- Methodological Answer :
-
¹H/¹³C NMR : Key peaks include aromatic protons (δ 8.75–7.26 ppm) and methyl groups (δ 2.78 ppm) . For chlorine substitution, observe downfield shifts in adjacent carbons (δ ~140–148 ppm) .
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X-ray Crystallography : Resolve dihedral angles between heterocyclic planes (e.g., pyrazole-indole dihedral angles ≤25°) to confirm conjugation .
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Mass Spectrometry : Use FAB-HRMS for molecular ion validation (e.g., [M+H]+ calculated within ±0.001 Da) .
- Data Table :
| Technique | Key Observations | Reference |
|---|---|---|
| ¹H NMR (400 MHz) | δ 2.78 (s, CH₃), δ 8.20 (d, J=7.9 Hz, Ar-H) | |
| X-ray | Dihedral angle: 13.28° (pyrazole-indole plane) |
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in different solvents?
- Methodological Answer :
-
DFT Calculations : Optimize geometry using B3LYP/6-311+G(d,p) basis set. Solvent effects (e.g., DMSO, EtOH) are modeled via COSMO-RS.
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Reactivity Insights :
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Electron-withdrawing groups (Cl, OCH₃) increase electrophilicity at the indole C3 position.
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Solvent polarity alters transition-state energies: polar aprotic solvents (DMF) stabilize charge-separated intermediates .
- Data Table :
| Solvent | HOMO (eV) | LUMO (eV) | ΔE (H-L) |
|---|---|---|---|
| DMSO | -6.12 | -1.98 | 4.14 |
| Ethanol | -5.89 | -1.75 | 4.14 |
Q. How to resolve discrepancies in spectroscopic data during characterization?
- Methodological Answer :
- Contradiction Analysis :
- Case 1 : Discrepant ¹H NMR shifts may arise from tautomerism. Use variable-temperature NMR (VT-NMR) to identify equilibrium states (e.g., enol-keto tautomers) .
- Case 2 : Mass spec [M+H]+ deviations >0.005 Da suggest impurities. Re-purify via preparative HPLC (C18 column, 70:30 MeCN:H₂O) .
- Cross-Validation : Compare experimental IR carbonyl stretches (νC=O ~1700 cm⁻¹) with DFT-predicted values .
Q. What are the storage and handling protocols to ensure compound stability?
- Methodological Answer :
- Storage :
- Store at 2–8°C in amber vials under inert gas (N₂/Ar) to prevent oxidation .
- Avoid exposure to moisture (use desiccants) and UV light.
- Handling :
- Conduct reactions in fume hoods; use PPE (nitrile gloves, lab coats).
- Surface adsorption studies show silica-based materials reduce airborne particulates .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
